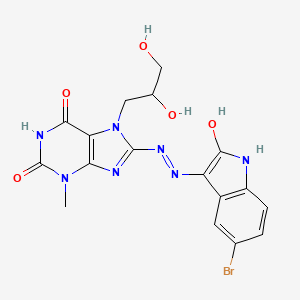
(E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H16BrN7O5 and its molecular weight is 478.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a purine core with various substituents, including a brominated indole derivative and a dihydroxypropyl group. This structural complexity is crucial for its biological activity.
Key Functional Groups
- Bromine Atom : Enhances reactivity and potential interactions with biological targets.
- Hydrazine Linkage : May influence the compound's ability to form hydrogen bonds.
- Dihydroxypropyl Group : Contributes to solubility and possibly modulates biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : It may possess antibacterial and antifungal properties.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with purinergic receptors and various enzymes. The bromine atom at the 8th position and the methyl group at the 3rd position are critical for modulating binding affinities and selectivity towards these targets .
Anticancer Activity
A study demonstrated that derivatives similar to this compound can inhibit the growth of several cancer cell lines. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways. For instance, compounds with similar structures have been reported to activate caspases, leading to programmed cell death in cancer cells .
Antimicrobial Properties
Research has indicated that the compound exhibits antimicrobial activity against various pathogens. The presence of the bromine atom is believed to enhance its efficacy against bacterial strains by disrupting cellular processes .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest, making it a potential candidate for cancer therapy .
Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of derivatives related to this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines treated with these compounds. Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of similar purine derivatives against Staphylococcus aureus and Escherichia coli. The findings showed that these compounds effectively inhibited bacterial growth, suggesting their potential as new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against bacterial strains | |
| Enzyme Inhibition | Inhibits CDK activity |
Table 2: Mechanistic Insights
Eigenschaften
IUPAC Name |
8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN7O5/c1-24-13-12(15(29)21-17(24)30)25(5-8(27)6-26)16(20-13)23-22-11-9-4-7(18)2-3-10(9)19-14(11)28/h2-4,8,19,26-28H,5-6H2,1H3,(H,21,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUFUGGXGUUNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=C3C=C(C=C4)Br)O)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














